![molecular formula C19H21BO3 B1525739 3-Benzoylphenylboronic acid pinacol ester CAS No. 949022-45-1](/img/structure/B1525739.png)
3-Benzoylphenylboronic acid pinacol ester
Overview
Description
3-Benzoylphenylboronic acid pinacol ester is a type of boronic ester . Boronic esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The empirical formula of 3-Benzoylphenylboronic acid pinacol ester is C19H23BO3 . The molecular weight is 310.20 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The melting point of 3-Benzoylphenylboronic acid pinacol ester is 58-62 °C . It should be stored at room temperature .Scientific Research Applications
Drug Design and Delivery Systems
3-Benzoylphenylboronic acid pinacol ester is considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy . The compound’s susceptibility to hydrolysis at physiological pH is a critical factor in its pharmacological applications, as the rate of reaction is significantly influenced by the pH and the substituents on the aromatic ring .
Periodontitis Treatment
In the field of dental therapeutics, this compound has been used to modify hyaluronic acid structurally, creating a reactive oxygen species (ROS)-responsive drug delivery system . This system encapsulates curcumin to form nanoparticles that release the drug rapidly in a ROS environment, which is beneficial for treating periodontitis due to its anti-inflammatory and anti-oxidative stress functions .
Suzuki-Miyaura Cross-Coupling Reactions
The ester is utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in synthesizing various organic compounds, including pharmaceuticals and polymers, by forming carbon-carbon bonds between different types of organoboron compounds and halides .
Olefin Metathesis
It serves as a reagent in olefin metathesis, a chemical reaction essential for the formation of carbon-carbon double bonds . This application is significant in the synthesis of fine chemicals and the development of new materials .
Allylboration of Aldehydes
The compound is involved in the allylboration of aldehydes, a reaction catalyzed by chiral spirobiindane diol (SPINOL) based phosphoric acids . This process is crucial for introducing allyl groups into molecules, which is a valuable step in the synthesis of various organic compounds .
Hydrovinylation of Dienes
It is used in cobalt-catalyzed regioselective hydrovinylation of dienes with alkenes . This reaction is important for the synthesis of vinyl compounds, which are key intermediates in producing pharmaceuticals and agrochemicals .
Safety And Hazards
properties
IUPAC Name |
phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-11-15(13-16)17(21)14-9-6-5-7-10-14/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAELVQOXYPYWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725451 | |
Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoylphenylboronic acid pinacol ester | |
CAS RN |
949022-45-1 | |
Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Benzoylphenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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